Product packaging for {5-Azaspiro[2.3]hexan-1-yl}methanol(Cat. No.:)

{5-Azaspiro[2.3]hexan-1-yl}methanol

Cat. No.: B13481555
M. Wt: 113.16 g/mol
InChI Key: SWJYMWRXNKLXAM-UHFFFAOYSA-N
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Description

{5-Azaspiro[2.3]hexan-1-yl}methanol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for designing conformationally constrained bioactive molecules. This compound features a spirocyclic structure that incorporates a cyclopropane ring fused to an azetidine, offering a three-dimensional rigid framework that is highly valuable for exploring structure-activity relationships . The primary alcohol functional group provides a versatile handle for further synthetic modifications, allowing researchers to link this privileged scaffold to other pharmacophores. The core 5-azaspiro[2.3]hexane structure has been identified as a key motif in the synthesis of conformationally "frozen" analogues of neurotransmitters, such as L-glutamic acid (Glu) . These constrained analogues are designed to enhance in vitro potency and selectivity by locking the molecule into a specific bioactive conformation, which is a crucial strategy for developing potent and selective ligands for ionotropic and metabotropic glutamate receptors (GluRs) . Research into such compounds provides critical insights for a range of central nervous system (CNS) disorders, including schizophrenia, depression, anxiety, Parkinson's disease, and Alzheimer's disease . As a spiro-linked nitrogen-containing heterocycle, this compound belongs to a class of structures that are important rigid scaffolds in numerous pharmaceuticals and biologically active natural products . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, following all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B13481555 {5-Azaspiro[2.3]hexan-1-yl}methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

5-azaspiro[2.3]hexan-2-ylmethanol

InChI

InChI=1S/C6H11NO/c8-2-5-1-6(5)3-7-4-6/h5,7-8H,1-4H2

InChI Key

SWJYMWRXNKLXAM-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CNC2)CO

Origin of Product

United States

Iii. Structural Elucidation and Conformational Analysis of 5 Azaspiro 2.3 Hexan 1 Yl Methanol

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in piecing together the molecular puzzle of {5-Azaspiro[2.3]hexan-1-yl}methanol, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex systems like this compound. encyclopedia.pub By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, their spatial relationships, and the electronic environment within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the first step in the structural assignment process. encyclopedia.pub In the ¹H NMR spectrum of this compound, the chemical shifts, integration, and multiplicity of the signals provide crucial clues. For instance, the protons of the hydroxymethyl group (-CH₂OH) would be expected to show a distinct chemical shift and coupling pattern. The protons on the azetidine (B1206935) and cyclopropane (B1198618) rings will exhibit complex splitting patterns due to their rigid, strained nature and specific spatial orientations.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then employed to establish definitive correlations. encyclopedia.pub A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity within the cyclopropane and azetidine rings, as well as the attachment of the methanol (B129727) substituent. For example, the correlation between the methine proton on the cyclopropane ring and the methylene (B1212753) protons of the hydroxymethyl group would confirm the position of this substituent.

An HSQC experiment correlates each proton signal with the carbon atom to which it is directly attached. This is vital for assigning the ¹³C NMR spectrum, which provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the strained cyclopropane and azetidine rings are particularly informative.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the through-space proximity of protons, which is critical for elucidating the relative stereochemistry of the molecule. beilstein-journals.org For instance, NOE correlations can help to establish the cis or trans relationship of substituents on the cyclopropane ring relative to the azetidine ring. In the synthesis of related 5-azaspiro[2.3]hexane derivatives, NOE studies were crucial in identifying the major diastereoisomers formed during the reaction. beilstein-journals.orgbeilstein-journals.org

The following table provides a hypothetical representation of expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from similar structures. Actual values would be determined experimentally.

Hypothetical NMR Data for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-H~2.0-2.5 (m)~30-40
C2-H₂~0.8-1.5 (m)~15-25
C3-H₂~0.8-1.5 (m)~15-25
C4-H₂~3.0-3.5 (m)~50-60
C6-H₂~3.0-3.5 (m)~50-60
-CH₂OH~3.5-4.0 (d)~60-70
-OHVariable-
N-HVariable-
Note: This is a generalized prediction. Actual chemical shifts may vary. m = multiplet, d = doublet.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing crucial information for the verification of the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. It can determine the accurate mass of the molecular ion, which can then be used to confirm the molecular formula, C₆H₁₁NO.

Various ionization techniques can be employed, with electrospray ionization (ESI) being a common choice for polar molecules like this compound. uvic.ca In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The analysis of azaspiracids, which are complex spiro compounds, has demonstrated the utility of ESI-MS in their detection and preliminary structural analysis. nih.govnih.govresearchgate.net

Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. nih.gov The fragmentation of the azaspiro[2.3]hexane core and the loss of the hydroxymethyl group would produce specific daughter ions. The fragmentation pathways of related azaspiracid analogs have been studied in detail, allowing for the classification of fragment ions based on cleavage positions within the molecular backbone. nih.gov This approach could be similarly applied to this compound to confirm its structure.

Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M]⁺113.0841
[M+H]⁺114.0919
[M-H₂O+H]⁺96.0813
[M-CH₂OH+H]⁺83.0735

X-ray Crystallography for Absolute and Relative Stereochemistry

While spectroscopic methods provide invaluable information about connectivity, X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish both the absolute and relative stereochemistry of chiral centers within the molecule. For this compound, which has a chiral center at the spiro carbon and potentially at the carbon bearing the hydroxymethyl group, X-ray crystallography would be the gold standard for stereochemical assignment.

In a study on the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives, X-ray analysis was used to confirm the structure of a key intermediate, providing crucial evidence for the stereochemical outcome of the reaction. researchgate.net Similarly, for this compound, a single crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. This data would not only confirm the connectivity but also reveal the puckering of the azetidine ring and the precise geometry of the cyclopropane ring.

The determination of the absolute configuration, which distinguishes between enantiomers, is possible if a suitable heavy atom is present in the structure or by using anomalous dispersion effects. The insights gained from X-ray crystallography are crucial for understanding how the molecule might interact with chiral biological targets.

Conformational Landscape and Energetic Analysis

The unique spirocyclic structure of this compound, which combines a strained three-membered ring with a four-membered ring, results in a fascinating and complex conformational landscape.

The 5-azaspiro[2.3]hexane framework is inherently strained due to the presence of both cyclopropane and azetidine rings. wikipedia.orglibretexts.org Cyclopropane has significant angle strain because its C-C-C bond angles are forced to be 60°, a large deviation from the ideal tetrahedral angle of 109.5°. libretexts.orgyoutube.com The azetidine ring, a four-membered heterocycle, also possesses considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain arises from both angle distortion and torsional strain from eclipsing interactions of the substituents on adjacent ring atoms. wikipedia.orglibretexts.org

The strain within the azaspiro[2.3]hexane system is not just a structural curiosity; it also influences the chemical reactivity of the molecule. The high degree of p-character in the bonds of the cyclopropane ring and the strained bonds of the azetidine ring can make them susceptible to ring-opening reactions under certain conditions. wikipedia.orgmagtech.com.cn

While the cyclopropane ring is conformationally rigid, the azetidine ring can exhibit a dynamic process known as pseudorotation. This is a low-energy process where the ring rapidly interconverts between different puckered conformations without passing through a high-energy planar state. For a four-membered ring like azetidine, this can be visualized as a "butterfly" motion where one of the flaps moves up and down relative to the plane of the other three atoms.

In a related five-membered ring system, cyclopentane, pseudorotation has been directly observed and is known to involve the continuous interconversion of envelope and twist conformations. nih.gov Although the energy barrier for pseudorotation in azetidine is higher than in cyclopentane, it is still a relevant conformational process. The presence of the spiro-fused cyclopropane ring in this compound will influence the energy landscape of this pseudorotation, potentially favoring certain puckered conformations over others.

Understanding the conformational dynamics of the azaspiro[2.3]hexane system is crucial for predicting its interactions with biological macromolecules. The ability of the molecule to adopt different conformations can affect its binding affinity and selectivity for a particular receptor or enzyme. Computational modeling, in conjunction with experimental data from techniques like variable-temperature NMR, can provide a detailed picture of the conformational landscape and the energetic barriers between different conformations.

Iv. Chemical Transformations and Derivatization of 5 Azaspiro 2.3 Hexan 1 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group attached to the cyclopropane (B1198618) ring is a key site for derivatization, allowing for the introduction of various functional groups and moieties.

The primary alcohol of 5-azaspiro[2.3]hexane derivatives can be oxidized to the corresponding carboxylic acid. In the stereocontrolled synthesis of conformationally restricted analogues of L-glutamic acid, derivatives of {5-Azaspiro[2.3]hexan-1-yl}methanol serve as crucial intermediates. Specifically, the diastereomeric compounds 25a and 25c , which possess the core 5-azaspiro[2.3]hexane structure with a primary alcohol, were oxidized using Jones reagent to yield the corresponding carboxylic acids, 26a and 26c . This transformation is a key step in converting the alcohol precursor into the target amino acid analogue.

Table 1: Oxidation of 5-Azaspiro[2.3]hexane Methanol (B129727) Derivatives

Starting MaterialReagentProductReference
Compound 25a Jones ReagentCarboxylic Acid 26a nih.gov
Compound 25c Jones ReagentCarboxylic Acid 26c nih.gov

The scientific literature reviewed does not provide specific examples of esterification or etherification reactions performed directly on this compound.

Beyond oxidation to a carboxylic acid, specific examples of other functional group interconversions at the methanol moiety of this compound are not detailed in the reviewed literature.

Transformations of the Azaspiro[2.3]hexane Ring System

The reactivity of the bicyclic core, particularly the nitrogen atom and the strained cyclopropyl ring, allows for further structural modifications.

Control of the nitrogen atom's reactivity is essential in the synthesis and derivatization of the 5-azaspiro[2.3]hexane scaffold. The use of protecting groups is a critical strategy employed during the synthetic sequence to prevent unwanted side reactions.

In the synthesis of L-glutamic acid analogues, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group. This protecting group remains in place during the formation of the spirocyclic system and the modification of other functional groups. The final step in the synthesis of the target amino acid derivatives 27a and 27c involves the removal of this Boc group. The deprotection is successfully carried out using formic acid at room temperature, yielding the final products nih.gov. This demonstrates a viable method for unmasking the secondary amine for further functionalization if desired.

Prior to the formation of the this compound core, a precursor azetidinone derivative had its hydroxyl group protected with a silyl group. This group was later removed to facilitate the key cyclopropanation step, highlighting the importance of strategic protection and deprotection throughout the synthesis nih.govbeilstein-journals.org.

The functionalization of the cyclopropyl moiety is primarily achieved during the construction of the 5-azaspiro[2.3]hexane ring system itself. A key synthetic strategy involves a diastereoselective rhodium-catalyzed cyclopropanation reaction nih.govbeilstein-journals.org. This reaction creates the spiro-fused cyclopropane ring with the desired substituents.

The synthesis starts from an azetidine (B1206935) precursor that is converted into a terminal olefin, compound 18 . This olefin then undergoes a cyclopropanation reaction with ethyl diazoacetate in the presence of a rhodium catalyst, such as rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄), to form the spirocyclic ester, compound 20 nih.govbeilstein-journals.org. This reaction is highly diastereoselective, preferentially forming the trans cyclopropane derivatives nih.govbeilstein-journals.org. The ester group introduced during this step is subsequently reduced to the primary alcohol of the target scaffold.

The efficiency of this key transformation was optimized by adjusting the reaction conditions, as detailed in the table below.

Table 2: Optimization of the Rhodium-Catalyzed Cyclopropanation Reaction

Ethyl Diazoacetate (Equivalents)CatalystCatalyst LoadingYield of Compound 20Diastereomeric RatioReference
1Rh₂(OAc)₄Catalytic12%Mixture of diastereoisomers beilstein-journals.org
8Rh₂(OAc)₄Catalytic51%Mixture of diastereoisomers beilstein-journals.org
8Rh₂(OAc)₄10 mol %60%Major diastereomers (49%, 33%) beilstein-journals.org

This method represents the primary route for introducing functionality at the C1 position of the 5-azaspiro[2.3]hexane system, which is then converted to the methanol group nih.govbeilstein-journals.org. The literature reviewed does not describe further functionalization of the cyclopropyl ring, such as ring-opening reactions, after the spiro-system has been formed.

Ring Expansion and Contraction Reactions

The chemical literature pertaining specifically to the ring expansion and contraction reactions of the this compound core is limited. However, the high degree of strain in both the cyclopropane and azetidine rings suggests a thermodynamic driving force for reactions that lead to larger, more stable ring systems.

Theoretical possibilities for ring expansion could involve the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring, or the C2-N5 or C4-N5 bond of the azetidine ring, potentially leading to substituted piperidine or other larger heterocyclic structures. Such transformations would likely require specific reagents to induce bond cleavage and rearrangement, such as transition metal catalysts or strong acids.

Conversely, ring contraction reactions are less likely given the already strained nature of the system. Any contraction would lead to even more strained, and thus less stable, bicyclic systems.

Regioselective and Stereoselective Functionalization Strategies

The functionalization of the this compound scaffold with control over regioselectivity and stereoselectivity is crucial for its application in medicinal chemistry and as a building block in organic synthesis. Research has demonstrated successful strategies for achieving high levels of stereocontrol in the synthesis of 5-azaspiro[2.3]hexane derivatives.

A key strategy for stereocontrolled synthesis involves a diastereoselective rhodium-catalyzed cyclopropanation reaction. beilstein-journals.orgnih.govresearchgate.net This approach has been utilized in the synthesis of conformationally "frozen" analogues of L-glutamic acid. The synthesis starts from a chiral precursor, and the cyclopropane ring is introduced in a manner that controls the stereochemistry of the newly formed chiral centers.

The preparation of these derivatives presents a challenge due to the need to control the stereochemistry of three contiguous chiral centers and the presence of the [2.3]-spiro junction. beilstein-journals.orgnih.gov The attack of the carbene intermediate on the olefin precursor can occur from two different faces, potentially leading to a mixture of diastereomers. However, the reaction has been shown to be highly diastereoselective towards the formation of the trans cyclopropane derivatives. beilstein-journals.orgnih.gov

Optimization of the reaction conditions, including the catalyst, solvent, and temperature, is critical to achieving the desired stereoselectivity. For instance, the use of Rh₂(OAc)₄ as a catalyst has been shown to be effective in promoting the desired cyclopropanation. beilstein-journals.orgnih.gov

Table 1: Diastereoselective Cyclopropanation Reaction Conditions and Outcomes

CatalystReagentSolventTemperature (°C)Major ProductsDiastereomeric Ratio (trans:cis)
Rh₂(OAc)₄Ethyl diazoacetateDichloromethane (B109758)40trans-cyclopropane derivativesHigh

The resulting diastereomers can often be separated by chromatographic techniques, allowing for the isolation of stereochemically pure compounds. The absolute stereochemistry of the products is typically determined by spectroscopic methods, such as Nuclear Overhauser Effect (NOE) studies, and can be further confirmed by X-ray crystallography.

Advanced Coupling Reactions (e.g., Sonogashira, Suzuki)

The application of advanced cross-coupling reactions, such as the Sonogashira and Suzuki couplings, to the this compound scaffold is an area with potential for significant development. These reactions are powerful tools for the formation of carbon-carbon bonds and would allow for the introduction of a wide range of substituents onto the core structure.

To date, there are no specific examples in the literature of Sonogashira or Suzuki couplings being performed directly on the this compound molecule itself. The primary challenge lies in the synthesis of suitable precursors, namely halogenated or triflated derivatives of the azaspirocycle, which are required for these coupling reactions.

The introduction of a halide or triflate group at a specific position on the cyclopropane or azetidine ring would be the first step. This functionalized intermediate could then be subjected to the conditions of a Sonogashira or Suzuki coupling.

Potential Functionalization for Coupling Reactions:

Halogenation: Introduction of a bromine or iodine atom onto the cyclopropane ring would provide a handle for coupling.

Triflation: Conversion of the primary alcohol of this compound to a triflate would create a reactive site for coupling reactions.

Once a suitable precursor is obtained, it could be coupled with a variety of partners. For example, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group, while a Suzuki coupling with a boronic acid would introduce an aryl or vinyl group.

Table 2: Potential Advanced Coupling Reactions and Products

Coupling ReactionPrecursorCoupling PartnerPotential Product
SonogashiraHalogenated 5-azaspiro[2.3]hexaneTerminal alkyneAlkynyl-substituted 5-azaspiro[2.3]hexane
SuzukiTriflated 5-azaspiro[2.3]hexaneArylboronic acidAryl-substituted 5-azaspiro[2.3]hexane

The successful implementation of these advanced coupling reactions would significantly expand the chemical space accessible from the this compound scaffold, enabling the synthesis of a diverse library of novel compounds with potential applications in various fields of chemical research.

V. the Role of 5 Azaspiro 2.3 Hexan 1 Yl Methanol and Its Analogs As Building Blocks in Chemical Design

Scaffold Versatility in Medicinal Chemistry Research

The azaspiro[2.3]hexane scaffold, characterized by the fusion of a cyclopropane (B1198618) and an azetidine (B1206935) ring through a single spiro-carbon, is a privileged structure in drug discovery. researchgate.net Its utility stems from a combination of inherent rigidity, three-dimensional character, and the ability to introduce functional groups with well-defined spatial vectors. researchgate.netresearchgate.net This structural rigidity is a significant advantage, as it can lock the conformation of a molecule, thereby optimizing the orientation of binding elements for a more controlled and potentially more selective interaction with biological targets. tandfonline.com

Spirocyclic systems, in general, are increasingly utilized to create compounds with a higher fraction of sp³-hybridized carbons, a feature that often correlates with improved physicochemical and pharmacokinetic profiles compared to planar, aromatic structures. tandfonline.combldpharm.com The azaspiro[2.3]hexane motif is a prime example of such a scaffold, offering a compact and complex three-dimensional shape that expands the diversity of molecular architectures available to medicinal chemists. nih.gov Researchers have leveraged this scaffold in various drug discovery projects, capitalizing on its potential to generate novel chemical entities that can discriminate between biological targets, which may lead to enhanced selectivity and improved safety profiles for clinical candidates. researchgate.net The synthesis of derivatives, such as those of 5-azaspiro[2.3]hexane, has been a focus of extensive research, highlighting their importance as building blocks for creating conformationally constrained molecules. beilstein-journals.orgresearchgate.net

Bioisosteric Replacement Strategies Utilizing Azaspiro[2.3]hexanes

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance its properties without drastically changing its chemical structure, is a fundamental concept in medicinal chemistry. princeton.edu The unique structural and electronic properties of the azaspiro[2.3]hexane core make it an attractive candidate for such replacements.

The azaspiro[2.3]hexane scaffold has been identified as a promising bioisostere for commonly used saturated heterocycles like piperidine and morpholine. chemrxiv.orgrsc.org Piperidine rings are found in numerous approved drugs, but their replacement can sometimes lead to improvements in solubility or metabolic stability. enamine.net The 5-azaspiro[2.3]hexane motif, in particular, has been suggested as a potential alternative to piperidine. rsc.org

Similarly, its constitutional isomer, 4-azaspiro[2.3]hexane, has gained attention as a previously overlooked piperidine bioisostere. rsc.orgacs.org Studies have shown that replacing a piperidine ring with a 4-azaspiro[2.3]hexane moiety can modulate key physicochemical properties; for instance, it has been observed to decrease the parent compound's basicity while increasing its lipophilicity. rsc.org This ability to fine-tune properties is crucial during the lead optimization phase of drug discovery. The replacement of morpholine rings with various azaspirocycles has also been shown to lower lipophilicity (logD values) and improve metabolic stability in certain contexts, such as in the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists. bldpharm.com

Scaffold ComparisonProperty Change (vs. Piperidine)Reference
4-Azaspiro[2.3]hexane Decreased Basicity (pKa) rsc.org
Increased Lipophilicity (LogP) rsc.org
Azaspiro[3.3]heptanes Generally Decreased Lipophilicity (logD) nih.gov
Increased Basicity (pKa) nih.gov

This table presents general trends observed in studies comparing azaspirocycles to their common monocyclic counterparts.

This strategy has been successfully applied to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system. beilstein-journals.org Researchers have designed and synthesized 5-azaspiro[2.3]hexane derivatives from D-serine to act as novel, rigid analogues of L-glutamic acid. beilstein-journals.orgnih.gov The spirocyclic structure further limits the bond rotation present in other constrained analogues, offering a more defined conformation intended to interact specifically with glutamate receptors. beilstein-journals.orgnih.gov The synthesis of these complex molecules is challenging, requiring control over multiple stereocenters and the formation of the strained [2.3]-spiro junction. beilstein-journals.orgnih.gov Similarly, spiro[2.3]hexane amino acids have been synthesized as conformationally rigid analogues of γ-aminobutyric acid (GABA), with the goal of creating promising modulators for GABAergic systems in the brain. researchgate.net

Design Principles for Novel Molecular Architectures

The deliberate design of molecules with specific three-dimensional shapes and properties is crucial for developing next-generation chemical tools and therapeutics. The azaspiro[2.3]hexane scaffold provides a robust platform for implementing advanced molecular design principles.

There is a growing emphasis in medicinal chemistry on moving away from flat, two-dimensional molecules and exploring more complex three-dimensional chemical space. tandfonline.combldpharm.com Molecules with greater three-dimensionality, often quantified by a higher fraction of sp³-hybridized carbons (Fsp³), tend to have improved clinical success rates. bldpharm.com Spirocycles are inherently three-dimensional due to the quaternary spiro-carbon, which forces the fused rings into perpendicular orientations. bldpharm.com

The azaspiro[2.3]hexane scaffold is an excellent tool for introducing this three-dimensionality. nih.gov Its rigid, non-planar structure allows for the precise placement of substituents in three-dimensional space, which can lead to improved complementarity with the binding sites of biological targets. tandfonline.com This controlled orientation of functional groups is a significant advantage over more flexible acyclic or monocyclic systems and is a key reason for the increasing use of spirocyclic scaffolds in drug design. nih.gov

The incorporation of the azaspiro[2.3]hexane scaffold can have a profound impact on a molecule's physicochemical properties, which are critical for its behavior in biological systems. tandfonline.com The introduction of azaspirocycles has been shown to modulate properties such as solubility, basicity (pKa), lipophilicity (LogP or LogD), and metabolic stability. tandfonline.combldpharm.com

For example, replacing common heterocycles like piperazine or morpholine with azaspirocycles can lead to higher aqueous solubility, decreased lipophilicity, and improved metabolic stability. tandfonline.com The specific impact, however, can depend on the exact isomer and its point of attachment. As noted earlier, substituting piperidine with 4-azaspiro[2.3]hexane was found to increase lipophilicity and decrease basicity. rsc.orgacs.org In contrast, studies on the larger azaspiro[3.3]heptane system often show a decrease in lipophilicity, which is attributed to an increase in basicity. nih.gov This ability to predictably alter key molecular properties makes the azaspiro[2.3]hexane framework and its homologues powerful building blocks in the iterative process of lead optimization. acs.org

Application in the Construction of Compound Libraries for Chemical Biology Studies

The quest for novel bioactive molecules to probe biological systems and serve as starting points for drug discovery necessitates the exploration of new areas of chemical space. Compound libraries are essential tools in chemical biology, providing a diverse collection of molecules for high-throughput screening to identify ligands for biological targets. The structural characteristics of the scaffolds used to build these libraries are critical to their success. In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional (3D), sp³-rich molecular frameworks. This trend is driven by the understanding that such scaffolds can offer improved physicochemical properties and better mimic the structures of natural products, which are known to be rich in biological activity.

{5-Azaspiro[2.3]hexan-1-yl}methanol and its analogs are emerging as valuable building blocks for the construction of compound libraries intended for chemical biology studies. Their utility stems from the inherent properties of the 5-azaspiro[2.3]hexane core, which combines a strained cyclobutane ring with a cyclopropane ring fused at a single carbon atom, and incorporates a nitrogen atom into the four-membered ring. This unique spirocyclic architecture imparts a high degree of three-dimensionality and conformational rigidity, which are highly desirable features in modern screening libraries.

The incorporation of the 5-azaspiro[2.3]hexane scaffold into compound libraries offers several advantages for chemical biology research:

Increased Fsp³ Character and Three-Dimensionality: The saturated nature of the spirocyclic system leads to a high fraction of sp³-hybridized carbon atoms (Fsp³). Molecules with higher Fsp³ character tend to have improved solubility, metabolic stability, and a reduced tendency for off-target toxicity compared to their flatter, sp²-rich counterparts. The rigid, non-planar structure of the 5-azaspiro[2.3]hexane core allows for the precise spatial presentation of appended functional groups, enabling more specific and potentially higher-affinity interactions with the complex 3D binding sites of proteins.

Novelty and Access to Unexplored Chemical Space: The 5-azaspiro[2.3]hexane scaffold is still underrepresented in commercial and proprietary screening collections. Libraries based on this core structure provide access to novel regions of chemical space, increasing the probability of identifying hits with unique modes of action against biological targets.

Suitability for Diversity-Oriented Synthesis (DOS): The this compound building block possesses multiple points for diversification. The primary alcohol can be readily modified through a variety of chemical transformations, such as oxidation, esterification, and etherification. The secondary amine in the azetidine ring provides another handle for introducing diversity, for example, through acylation, alkylation, or sulfonylation. This multi-point diversification potential makes the scaffold highly amenable to diversity-oriented synthesis (DOS) strategies, which aim to rapidly generate libraries of structurally diverse and complex molecules.

A key aspect of library design is the ability to systematically vary the substituents on the core scaffold to explore the structure-activity relationship (SAR) of any identified hits. The orthogonal reactivity of the functional groups on the this compound core allows for the controlled and independent modification at different positions.

To illustrate the potential for library construction, the following table presents a virtual library of compounds that could be synthesized from this compound. This table showcases the chemical diversity that can be achieved by modifying the alcohol and amine functionalities.

Table 1: Representative Virtual Compound Library Derived from this compound
Compound IDScaffoldR¹ (Modification at N-5)R² (Modification at C-1 Methanol)Molecular Weight (g/mol)Calculated LogP
AZS-001This compound-H-CH₂OH127.18-0.5
AZS-002This compound-C(O)CH₃ (Acetyl)-CH₂OH169.22-0.2
AZS-003This compound-SO₂Ph (Benzenesulfonyl)-CH₂OH267.351.8
AZS-004This compound-H-C(O)OH (Carboxylic Acid)141.15-0.3
AZS-005This compound-C(O)CH₃ (Acetyl)-CH₂OC(O)Ph (Benzoyl ester)273.332.1
AZS-006This compound-Bn (Benzyl)-CH₂OPh (Phenoxy ether)293.403.5

While large-scale screening data for libraries based on this compound are not yet widely published, the synthesis of targeted analogs for specific biological questions has demonstrated the feasibility of manipulating this scaffold. For instance, the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally constrained analogs of L-glutamic acid highlights the potential of this building block in creating molecules with precise three-dimensional arrangements for probing protein binding sites. In that work, the cyclopropane ring was introduced via a diastereoselective rhodium-catalyzed cyclopropanation, showcasing a key synthetic step to access this scaffold.

The research findings related to these targeted analogs provide valuable insights for the design of larger, more diverse libraries. The established synthetic routes can be adapted for parallel synthesis formats, enabling the efficient production of a multitude of analogs for screening. The biological evaluation of such libraries in chemical biology studies is anticipated to identify novel modulators of various biological processes, leveraging the unique structural and physicochemical properties of the 5-azaspiro[2.3]hexane core.

Vi. Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The construction of the 5-azaspiro[2.3]hexane core, characterized by a strained four-membered azetidine (B1206935) ring fused to a three-membered cyclopropane (B1198618) ring, presents a considerable synthetic hurdle. researchgate.net Current synthetic strategies, while effective, often involve multiple steps, expensive reagents, and challenging purification processes. beilstein-journals.org

Future research must prioritize the development of more atom-economical and stereocontrolled synthetic methodologies. Key areas for investigation include:

Catalytic Asymmetric Synthesis: Designing novel chiral catalysts for the enantioselective construction of the spirocyclic core would be a significant breakthrough. Rhodium-catalyzed cyclopropanation reactions have shown promise for creating the cyclopropane moiety with diastereoselectivity, but achieving high enantioselectivity remains a challenge. beilstein-journals.orgnih.gov

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, enhance safety for potentially hazardous intermediates, and facilitate scalability. nih.gov

Diversity-Oriented Synthesis (DOS): Implementing DOS strategies would enable the rapid generation of a library of {5-Azaspiro[2.3]hexan-1-yl}methanol derivatives with diverse substitution patterns, accelerating the discovery of new bioactive compounds. researchgate.net

A significant challenge lies in the inherent strain of the azetidine and cyclopropane rings, which can lead to undesired side reactions or decomposition under certain conditions. Overcoming these stability issues through careful selection of protecting groups and reaction conditions will be crucial for the successful implementation of new synthetic routes. researchgate.net

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by its primary alcohol, secondary amine, and the strained spirocyclic framework. While standard transformations of the alcohol (e.g., oxidation, esterification) and amine (e.g., acylation, alkylation) are predictable, the interplay of these functional groups within the rigid spirocycle could lead to novel and unexplored chemical behavior.

Future research should focus on:

Ring-Opening Reactions: Systematically studying the regioselective and stereoselective ring-opening of the azetidine or cyclopropane rings under various conditions (e.g., nucleophilic, electrophilic, reductive) could provide access to a diverse range of highly functionalized and conformationally constrained piperidine bioisosteres or other novel scaffolds. chemrxiv.org

Intramolecular Cyclizations: The proximity of the hydroxyl and amino groups, constrained by the spirocyclic core, could be exploited to facilitate novel intramolecular cyclization reactions, leading to more complex polycyclic systems.

Metal Coordination: The nitrogen atom of the azetidine ring can act as a ligand for transition metals. Exploring the coordination chemistry of the scaffold could lead to the development of new catalysts or functional materials.

Paternò-Büchi Reactions: Photochemical reactions, such as the Paternò-Büchi reaction, could be explored to introduce further complexity, for example, by forming oxetane rings spiro-fused to the existing framework. researchgate.net

A primary challenge is to control the reactivity of the strained rings to prevent undesired decomposition while selectively targeting a specific transformation. Understanding the electronic and steric effects imparted by the spirocyclic structure will be key to unlocking its full synthetic potential.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the design and development of novel derivatives of this compound. researchgate.net By modeling the compound's properties and predicting its behavior, researchers can prioritize synthetic targets and gain deeper insights into its mechanism of action.

Key computational approaches for future research include:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations, predict reaction mechanisms, and understand the electronic structure of the molecule. researchgate.net This can help in elucidating the stability of the strained rings and predicting the outcomes of unexplored reactions. researchgate.net

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how derivatives of the scaffold will bind to biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of more potent and selective inhibitors or agonists.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can establish a mathematical relationship between the structural features of a series of compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized analogs. nih.gov

Pharmacokinetic Modeling (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net This early-stage assessment helps in prioritizing candidates with favorable drug-like properties.

The main challenge in computational modeling is the accuracy of the predictive models, which are highly dependent on the quality of the input data and the chosen computational methods. youtube.com Experimental validation of computational predictions remains essential to ensure their reliability and guide the design process effectively.

Expansion of the this compound Scaffold in Complex Molecular Systems

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive building block for constructing more complex molecules with precisely controlled spatial arrangements of functional groups. sigmaaldrich.comcore.ac.uk Its incorporation into larger systems can significantly influence their physicochemical and biological properties. acs.org

Future research in this area should explore:

Medicinal Chemistry: The scaffold can serve as a conformationally restricted analogue of more flexible structures, such as piperidine or even amino acids like L-glutamic acid. nih.govchemrxiv.org Incorporating it into drug candidates can lead to enhanced potency, improved selectivity, and better metabolic stability. core.ac.ukacs.org Its utility as a bioisostere for piperidine is a particularly promising avenue. chemrxiv.org

Peptidomimetics: Integrating the scaffold into peptide sequences can enforce specific secondary structures (e.g., turns or helices), which is crucial for modulating protein-protein interactions. researchgate.net

Materials Science: The defined exit vectors of the substituents on the spirocyclic core can be used to design novel polymers or crystalline materials with unique topological and functional properties. sigmaaldrich.com

Natural Product Synthesis: The scaffold could be used as a key intermediate in the total synthesis of complex natural products that contain similar spirocyclic motifs. researchgate.net

The primary challenge will be developing versatile chemical handles on the scaffold that allow for its efficient and selective incorporation into these larger, more complex systems without compromising the integrity of the strained spirocycle.

Q & A

Basic: What are the common synthetic routes for {5-azaspiro[2.3]hexan-1-yl}methanol?

Methodological Answer:
The synthesis typically involves spirocyclic framework construction via rhodium-catalyzed cyclopropanation of terminal alkenes (e.g., compound 18 ) with ethyl diazoacetate . Key steps include:

  • Horner-Wadsworth-Emmons olefination to generate α,β-unsaturated esters (e.g., compound 17 , 68% yield) .
  • Petasis olefination as a scalable alternative to Tebbe reactions, avoiding byproduct formation (58% yield) .
  • Rh₂(OAc)₄ -mediated cyclopropanation under optimized conditions (60% yield, trans-selectivity) .
    Challenges include low yields in sterically hindered systems, addressed via solvent optimization (e.g., dichloromethane) and excess ethyl diazoacetate .

Basic: How is stereochemical control achieved in synthesizing 5-azaspiro derivatives?

Methodological Answer:
Stereochemistry is controlled via:

  • Diastereoselective cyclopropanation : Rhodium catalysis preferentially forms trans-cyclopropane isomers (e.g., 20a and 20c ) due to steric and electronic effects .
  • Chiral HPLC purification : Semi-preparative chiral HPLC resolves enantiomers (e.g., 49% and 33% ratios for major isomers) .
  • NOE studies and computational modeling : Used to confirm relative configurations of diastereomers .

Advanced: How can steric hindrance in cyclopropanation reactions be mitigated?

Methodological Answer:
Strategies to overcome steric hindrance:

  • Terminal alkene activation : Use of electron-deficient alkenes (e.g., compound 18 ) enhances reactivity toward cyclopropanation .
  • Catalyst tuning : Rh₂(OAc)₄ outperforms other catalysts (e.g., Cu(OTf)₂) in bulky systems .
  • Solvent effects : Dichloromethane improves reagent diffusion compared to polar aprotic solvents .
    For example, increasing ethyl diazoacetate equivalents from 1.5 to 3.0 improved yields from 23% to 51% .

Advanced: How are data contradictions between experimental and computational results resolved?

Methodological Answer:
Contradictions (e.g., diastereomer stability predictions vs. HPLC data) are resolved via:

  • Conformational sampling : 10,000 conformers per diastereomer analyzed using MacroModel (OPLS-2005 force field) .
  • Quantum-mechanical calculations : HF/6-31G* optimization confirms 20a and 20c are 1.49–4.48 kcal/mol more stable than other isomers, aligning with experimental HPLC ratios .
  • Energy cutoff filters : Discard high-energy conformers (>5 kcal/mol) to refine computational models .

Advanced: What mechanistic insights can be derived from byproduct analysis?

Methodological Answer:
Byproducts (e.g., compound 19 in Tebbe reactions) reveal:

  • Reagent incompatibility : Tebbe reagent decomposes at scale, favoring Petasis olefination for terminal alkene synthesis .
  • Solvent-dependent pathways : THF promotes side reactions vs. dichloromethane .
  • TLC and NMR monitoring : Identifies intermediates (e.g., methyl ketone byproducts) to adjust stoichiometry or quenching protocols .

Applied: How is this compound used in CNS drug discovery?

Methodological Answer:
As a glutamate analog , it serves as a conformationally constrained ligand for mGluRs and NMDA receptors :

  • Peptidomimetics : Restricts C3-C4 bond rotation, enhancing receptor selectivity .
  • In vivo studies : Derivatives (e.g., 27a ) show potential in treating schizophrenia and neurodegenerative diseases .
  • Structure-activity relationship (SAR) : Modifications at the hydroxymethyl group alter binding affinity (e.g., Boc-protected vs. free amine derivatives) .

Applied: What strategies improve low yields in cyclopropanation steps?

Methodological Answer:
Critical optimizations include:

  • Reagent concentration : Higher ethyl diazoacetate (3.0 eq.) improves yields from 23% to 60% .
  • Catalyst loading : 2 mol% Rh₂(OAc)₄ balances cost and efficiency .
  • Temperature control : Reactions at –20°C minimize diazo decomposition .

Analytical: Which techniques validate spirocyclic structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns sp³-hybridized carbons and cyclopropane protons (δ 1.2–2.5 ppm) .
  • IR spectroscopy : Confirms ester C=O stretches (1751 cm⁻¹) and hydroxymethyl groups .
  • HPLC-MS : Quantifies diastereomeric excess (e.g., 82% for 20a ) .

Theoretical: How are computational models validated experimentally?

Methodological Answer:

  • Overlap with NOE data : Computational lowest-energy conformers (e.g., 20a ) match NOE-derived spatial arrangements .
  • Energy comparisons : Relative stabilities from Gaussian09 calculations correlate with HPLC elution orders .
  • Force field validation : OPLS-2005 reproduces experimental dihedral angles within 5° .

Design: How to synthesize constrained analogs for receptor studies?

Methodological Answer:

  • Spirocyclic core : Built from D-serine via 10-step synthesis, introducing rigidity .
  • Cyclopropane "locking" : Restricts rotational freedom, mimicking bioactive glutamate conformers .
  • Protecting group strategy : Boc and Fmoc groups enable selective functionalization (e.g., 25a27a ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.